Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-
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Overview
Description
Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is a complex organic compound that features a unique combination of thiadiazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The starting materials often include aromatic compounds and heterocyclic precursors. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as column chromatography or recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Conditions: Reactions may be carried out under reflux or at room temperature, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) may be studied for its potential biological activity. Compounds with similar structures have shown promise as antimicrobial or anticancer agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)
- Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)
- Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)
Uniqueness
The uniqueness of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its combination of thiadiazole and tetrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methanone, specifically the compound (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) , is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of thiadiazole and tetrazine moieties in its structure suggests a wide range of pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features multiple heterocycles that are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate thiadiazole and tetrazine derivatives. Various methods have been reported for the synthesis of related compounds, often utilizing hydrazonoyl halides and thiourea derivatives as starting materials .
Antimicrobial Activity
Compounds containing 1,3,4-thiadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate potent activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal Activity : Thiadiazole derivatives also exhibit antifungal properties against various fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or inhibition of key metabolic pathways .
Anti-inflammatory and Analgesic Properties
Research has highlighted the anti-inflammatory effects of thiadiazole-containing compounds. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain relief .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focus of numerous studies. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, certain derivatives have been shown to inhibit the growth of breast cancer and leukemia cell lines .
- Mechanistic Insights : Docking studies reveal that these compounds can interact with key proteins involved in cancer progression, providing a rationale for their anticancer activity .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that several compounds exhibited significant antibacterial activity against E. coli, with some achieving MIC values below 10 µg/mL. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial enzymes .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of a related thiadiazole derivative. The compound was tested in animal models for its ability to reduce inflammation induced by carrageenan. Results showed a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Significant activity against E. coli | Inhibition of cell wall synthesis |
Effective against Staphylococcus aureus | Disruption of metabolic pathways | |
Anti-inflammatory | Reduction in paw edema | Inhibition of COX and pro-inflammatory cytokines |
Anticancer | Induction of apoptosis | Cell cycle arrest and protein interaction |
Properties
CAS No. |
85810-98-6 |
---|---|
Molecular Formula |
C20H12N8O2S2 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[6-benzoyl-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H12N8O2S2/c29-15(13-7-3-1-4-8-13)17-25-28(20-24-22-12-32-20)18(16(30)14-9-5-2-6-10-14)26-27(17)19-23-21-11-31-19/h1-12H |
InChI Key |
ZZDKNUGZABTCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=NN2C3=NN=CS3)C(=O)C4=CC=CC=C4)C5=NN=CS5 |
Origin of Product |
United States |
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